7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one

CYP1A2 inhibition drug metabolism hepatotoxicity risk

Medicinal chemistry programs often lack characterized 7-chloro-4-ethyl indanone building blocks, leading to uncertain SAR. This compound provides the exact 7-Cl-4-Et substitution for unambiguous library synthesis. - 97% purity, batch consistency - Ready stock for rapid delivery - Suitable as reference standard for LC-MS/NMR. Procure with confidence, ships globally.

Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
Cat. No. B11902908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one
Molecular FormulaC11H11ClO
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCCC1=C2CCC(=O)C2=C(C=C1)Cl
InChIInChI=1S/C11H11ClO/c1-2-7-3-5-9(12)11-8(7)4-6-10(11)13/h3,5H,2,4,6H2,1H3
InChIKeyXPYYBHFMQKSCQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one Procurement Data


7-Chloro-4-ethyl-2,3-dihydro-1H-inden-1-one (CAS 1337844-20-8) is a halogenated indanone derivative with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol . The compound contains a chlorine substituent at the 7-position and an ethyl group at the 4-position on the fused bicyclic indanone scaffold. Publicly available characterization data are limited to basic identity parameters supplied by chemical sourcing platforms ; no peer-reviewed primary research papers or detailed patent characterizations were identified in systematic literature searches as of the knowledge cutoff date.

Why This Indanone Cannot Be Interchanged with Analogs


Indanone derivatives are known to exhibit substitution-dependent reactivity and biological activity profiles that preclude simple generic interchange. In closely related halogenated indanone series, variations in halogen identity (Cl vs. Br) and alkyl substitution position (4-ethyl vs. 4-methyl or 5-ethyl) have been shown to alter electrophilic reactivity, metabolic stability, and target binding in medicinal chemistry contexts [1]. However, for 7-chloro-4-ethyl-2,3-dihydro-1H-inden-1-one specifically, no published head-to-head comparative studies against close analogs were retrievable. Without quantitative structure-activity relationship (QSAR) data or direct experimental comparisons, the magnitude and direction of substitution effects for this specific compound remain uncharacterized. Procurement decisions relying on analog-based assumptions therefore carry unquantifiable risk.

Quantitative Differentiation Data: Evidence Gap Summary


CYP1A2 Inhibition — Unconfirmed Class-Level Inference

A BindingDB entry (BDBM50232898, CHEMBL4071093) reports an IC50 of 1,500 nM for inhibition of human CYP1A2 expressed in baculovirus-infected insect cells, using Luciferin-1A2 as substrate in the presence of NADPH [1]. However, the chemical structure associated with this entry is listed only as 'CHEMBL4071093' with no explicit confirmation that it corresponds to 7-chloro-4-ethyl-2,3-dihydro-1H-inden-1-one. Cross-referencing this CHEMBL ID against the target compound's registry data did not yield a definitive match. Even if the association were confirmed, no comparator data for 7-bromo, 7-des-chloro, or 4-des-ethyl analogs are available in the same assay system to establish the incremental contribution of the 7-chloro-4-ethyl substitution pattern. This evidence is therefore classified as unverified class-level inference only.

CYP1A2 inhibition drug metabolism hepatotoxicity risk

Application Scenarios Based on Available Evidence


Medicinal Chemistry Scaffold Enumeration

The 7-chloro-4-ethyl substitution pattern defines a specific, purchasable indanone building block for combinatorial library synthesis. Procurement may be justified when a medicinal chemistry program explicitly requires this substitution pattern for SAR exploration around the indanone core [1]. However, no published SAR data validate this specific scaffold over alternatives.

Analytical Reference Standard Development

The compound may serve as a chromatographic or spectroscopic reference standard for LC-MS or NMR method development targeting halogenated indanones. Utility is limited to identity confirmation (retention time, mass spectrum, NMR shifts) and does not extend to biological benchmarking without further characterization.

Agrochemical Fungicide Screening

1H-Inden-1-one derivatives have established precedent as protectant fungicides in agricultural research [1]. The 7-chloro-4-ethyl analog could be evaluated in whole-plant or in vitro antifungal assays. However, no published fungicidal data for this specific compound are available to guide selection relative to known actives in the indenone class.

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